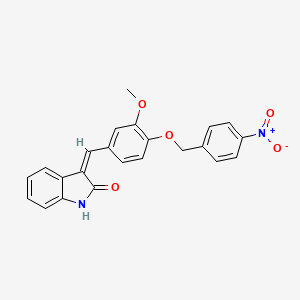

3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one

Description

3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one is a synthetic indolinone derivative featuring a benzylidene substituent modified with methoxy and 4-nitrobenzyloxy groups. Indolinone derivatives are widely studied for their structural versatility and biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name |

(3Z)-3-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c1-29-22-13-16(12-19-18-4-2-3-5-20(18)24-23(19)26)8-11-21(22)30-14-15-6-9-17(10-7-15)25(27)28/h2-13H,14H2,1H3,(H,24,26)/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAHGGUJLGWAGJ-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-((4-nitrophenyl)methoxy)benzaldehyde with indolin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often yield amine derivatives or other reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles. Common reagents for these reactions include halides and other nucleophilic species.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several biological activities, primarily due to its structural characteristics which allow for interactions with biological targets.

Antioxidant Properties

Research indicates that derivatives of indolin-2-one structures exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that similar indolin derivatives could inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

Anticancer Activity

Indolin derivatives have been investigated for their anticancer potential. The structural motif of 3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one allows for the inhibition of cancer cell proliferation. For instance, studies have shown that modifications in the indole structure can lead to enhanced cytotoxicity against various cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, certain derivatives have been reported as potential inhibitors of tyrosinase, an enzyme implicated in melanoma and other skin disorders .

Materials Science Applications

In addition to its biological applications, this compound can be utilized in materials science.

Organic Photovoltaics

Research has explored the use of indolin derivatives as components in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells .

Fluorescent Dyes

The unique optical properties of compounds containing indole structures enable their use as fluorescent dyes in various applications, including biological imaging and sensors. The incorporation of electron-withdrawing groups like nitrophenyl enhances fluorescence properties, making these compounds valuable in analytical chemistry .

Synthesis and Functionalization

The synthesis of this compound involves multi-step reactions that allow for further functionalization. This versatility is crucial for developing new derivatives with tailored properties for specific applications.

Synthetic Routes

Recent studies have focused on optimizing synthetic pathways to improve yield and reduce environmental impact. For example, using Appel’s salt has been proposed as an effective method for functionalizing oxindoles at the C3 position, leading to a variety of derivatives with diverse biological activities .

Case Studies

- Anticancer Activity : A series of indolin derivatives were synthesized and evaluated against human cancer cell lines. Results indicated that modifications at specific positions significantly enhanced cytotoxicity compared to unmodified structures.

- Antioxidant Evaluation : A comparative study on various indole derivatives showed that those with methoxy substitutions exhibited superior antioxidant activity, suggesting a direct correlation between structural features and biological efficacy.

Mechanism of Action

The mechanism of action of 3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features

- Target Compound: Core: Indolin-2-one with a benzylidene group. Substituents: 3-Methoxy and 4-((4-nitrophenyl)methoxy) on the phenyl ring. Functional Groups: Nitro (-NO₂), methoxy (-OCH₃), and ether (-O-) linkages.

- Analog 1: (E)-1-Methyl-3-((4-nitrophenyl)(phenyl)methylene)indolin-2-one ((E)-3g) Core: Indolin-2-one with a diarylmethylene group. Substituents: 4-Nitrophenyl and phenyl groups directly attached to the methylene carbon. Functional Groups: Nitro (-NO₂) and methyl (-CH₃).

- Analog 2: 3-(4-(Dimethylamino)naphthalen-1-yl)methylene)indolin-2-one Core: Indolin-2-one with a naphthylmethylene group. Substituents: 4-Dimethylamino group on the naphthalene ring. Functional Groups: Tertiary amine (-N(CH₃)₂).

Analog 3 : 3-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one

- Core: Indolin-2-one fused to a pyrrole ring.

- Substituents: 3,5-Dimethyl groups on the pyrrole.

- Functional Groups: Aromatic heterocycle (pyrrole).

Structural Implications :

- The target compound ’s 4-nitrobenzyloxy group increases steric bulk and electron-withdrawing effects compared to analogs with simpler nitro-phenyl groups (e.g., (E)-3g) .

- Analog 3’s pyrrole ring introduces planar conjugation, which may enhance π-π stacking interactions in biological systems .

Physicochemical Properties

Data Table: Comparative Physicochemical Data

*Calculated molecular formula based on structure.

Key Findings :

- The target compound is expected to exhibit higher polarity due to its nitro and ether groups, which may reduce solubility in nonpolar solvents compared to analogs like (E)-3g .

- Analog 3’s pyrrole-based structure shows a higher melting point (204–206°C) than diarylmethylene analogs, likely due to enhanced crystal packing from planar heterocycles .

Biological Activity

The compound 3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanism of action.

Chemical Structure

The compound can be represented structurally as follows:

It features an indolinone core with methoxy and nitrophenyl substituents, which are believed to contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

- In vitro Studies : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL. Additionally, it showed effectiveness against certain fungi, indicating a broad-spectrum antimicrobial potential .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 1.0 |

| Candida albicans | 1.5 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : In studies involving various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), the compound exhibited cytotoxic effects with IC50 values ranging from 8 to 15 μM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| A549 | 12 |

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has shown anti-inflammatory properties.

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies

Several case studies have been documented regarding the use of this compound in experimental settings:

- Study on Antimicrobial Resistance : A study highlighted the efficacy of this compound in overcoming resistance in Staphylococcus aureus strains that were resistant to common antibiotics. The compound's ability to synergize with existing antibiotics was noted, potentially offering new avenues for treatment .

- Cancer Therapy Research : In a preclinical trial, this compound was tested in combination with standard chemotherapy agents in animal models of cancer. The results indicated enhanced tumor suppression compared to monotherapy, suggesting that it may serve as an adjunct therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((3-methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one, and what are the critical reaction conditions?

- Answer : Synthesis typically involves multi-step organic reactions. A common approach is the condensation of substituted isatin derivatives with aromatic aldehydes. For example, methoxy and nitro-substituted benzyl groups can be introduced via nucleophilic substitution or Grignard reactions. Key conditions include:

- Use of anhydrous solvents (e.g., DMF or THF) under inert atmospheres (N₂/Ar).

- Catalysts such as Pd/C for coupling reactions or acid/base catalysts for condensation steps .

- Purification via flash column chromatography or recrystallization to isolate the final product .

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer : Advanced spectroscopic methods are employed:

- ¹H/¹³C NMR : Confirms substituent positions and stereochemistry (e.g., methoxy, nitrophenyl groups).

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₂₃H₁₈N₂O₅) .

- FT-IR : Identifies functional groups (e.g., C=O stretch of the indolin-2-one core at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the biological activity of this compound?

- Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Focus on the methoxy-nitrophenyl moiety, which may act as a pharmacophore .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic/steric properties (e.g., nitro group electron-withdrawing effects) with experimental bioactivity data .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use cell lines with consistent genetic backgrounds (e.g., NCI-60 panel for cytotoxicity).

- Purity validation : HPLC with ≥95% purity thresholds to exclude confounding byproducts .

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .

Q. What are the key challenges in optimizing the stability of this compound under physiological conditions?

- Answer : The nitro group may undergo reduction in vivo, altering activity. Strategies include:

- Prodrug design : Mask the nitro group with bioreversible protecting groups (e.g., nitroreductase-sensitive moieties).

- pH stability studies : Assess degradation kinetics in buffers mimicking blood (pH 7.4) and lysosomes (pH 4.5) .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₁₈N₂O₅ | |

| Molecular Weight | 402.40 g/mol | |

| Key Functional Groups | Indolin-2-one, Methoxy, Nitrophenyl | |

| Synthetic Yield Range | 40–60% (optimized conditions) |

Table 2 : Recommended Analytical Techniques for Characterization

| Technique | Application | Example Data |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | Assigns aromatic proton environments | δ 8.20–8.40 (nitrophenyl H) |

| HRMS (ESI+) | Confirms molecular ion | m/z 403.1294 [M+H]⁺ |

| XRD (Single Crystal) | Resolves 3D conformation | CCDC deposition number |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.